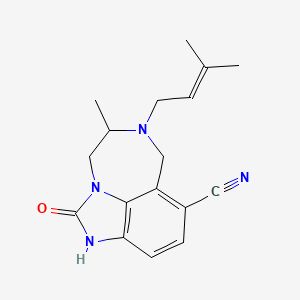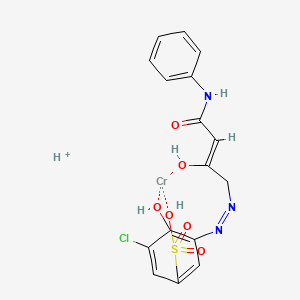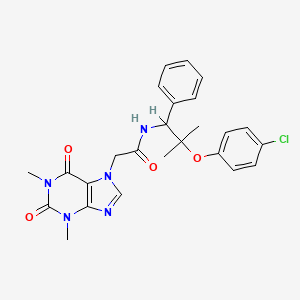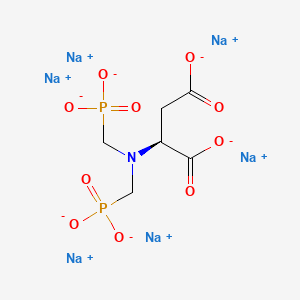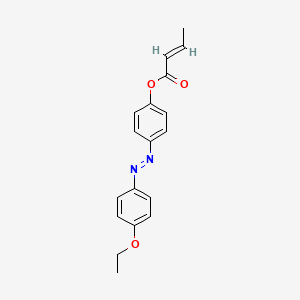
Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, diethyl ester is a complex organic compound that features both phosphoramidimidic and glucopyranosyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, diethyl ester typically involves multiple steps:
Formation of the Phosphoramidimidic Core: This step involves the reaction of a phosphoramidimidic acid precursor with 2-chloroethyl groups under controlled conditions.
Attachment of the Glucopyranosyl Group: The glucopyranosyl group is introduced through a glycosylation reaction, where the tetra-O-acetyl-beta-D-glucopyranosyl moiety is attached to the phosphoramidimidic core.
Esterification: The final step involves esterification to form the diethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphoramidimidic core.
Reduction: Reduction reactions could be used to modify the glucopyranosyl group or the phosphoramidimidic core.
Substitution: The chloroethyl groups are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphoramidimidic acids with different oxidation states, while substitution could introduce various functional groups in place of the chloroethyl groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in certain organic reactions.
Biology
Bioconjugation: Used in the conjugation of biomolecules for research purposes.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals.
作用機序
The mechanism of action of Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, diethyl ester would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
Phosphoramidic Acids: Compounds with similar phosphoramidic cores.
Glucopyranosyl Derivatives: Compounds with similar glucopyranosyl groups.
Chloroethyl Esters: Compounds with similar chloroethyl ester functionalities.
Uniqueness
Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, diethyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
155919-82-7 |
|---|---|
分子式 |
C22H37Cl2N2O11P |
分子量 |
607.4 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-chloroethyl-[2-chloroethylimino(diethoxy)-λ5-phosphanyl]amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H37Cl2N2O11P/c1-7-32-38(33-8-2,25-11-9-23)26(12-10-24)22-21(36-17(6)30)20(35-16(5)29)19(34-15(4)28)18(37-22)13-31-14(3)27/h18-22H,7-13H2,1-6H3/t18-,19-,20+,21-,22-/m1/s1 |
InChIキー |
CXWDELGQXAJFQD-QMCAAQAGSA-N |
異性体SMILES |
CCOP(=NCCCl)(N(CCCl)[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OCC |
正規SMILES |
CCOP(=NCCCl)(N(CCCl)C1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


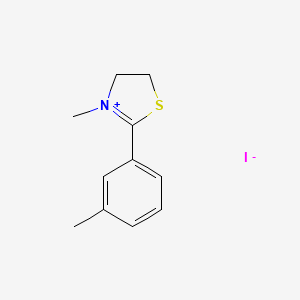
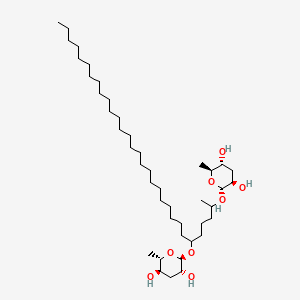
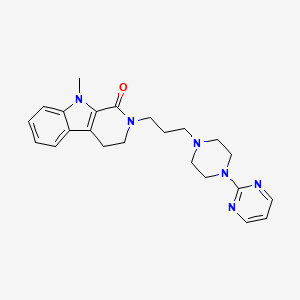
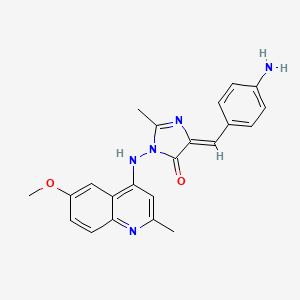
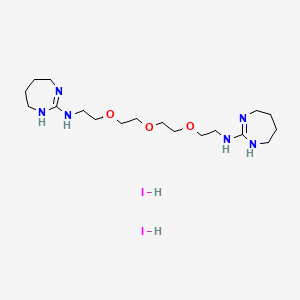
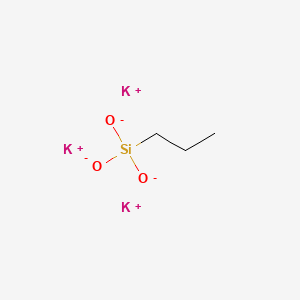

![4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12711940.png)
